Benzyl oct-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl oct-2-enoate is an organic compound with the molecular formula C_16H_22O_2. It is an ester formed from the reaction between benzyl alcohol and oct-2-enoic acid. This compound is known for its pleasant aroma and is often used in the fragrance industry. Its structure consists of a benzyl group attached to the ester linkage of oct-2-enoic acid, making it a versatile molecule in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl oct-2-enoate can be synthesized through the esterification reaction between benzyl alcohol and oct-2-enoic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of flow microreactors has been reported to enhance the efficiency and sustainability of esterification reactions . These reactors allow for precise control over reaction parameters, such as temperature and residence time, leading to higher productivity and reduced waste.
Chemical Reactions Analysis
Types of Reactions
Benzyl oct-2-enoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to benzyl alcohol and oct-2-enoic acid.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes, depending on the oxidizing agent used.
Reduction: Reduction of this compound can yield alcohols or alkanes, depending on the reducing conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or hydrogen gas (H_2) with a metal catalyst.
Major Products Formed
Hydrolysis: Benzyl alcohol and oct-2-enoic acid.
Oxidation: Benzyl benzoate and octanoic acid.
Reduction: Benzyl alcohol and octane.
Scientific Research Applications
Benzyl oct-2-enoate has several applications in scientific research:
Chemistry: Used as a model compound in esterification and hydrolysis studies.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its use in drug delivery systems due to its ability to form stable esters.
Industry: Utilized in the fragrance industry for its pleasant aroma and in the synthesis of other organic compounds.
Mechanism of Action
The mechanism of action of benzyl oct-2-enoate in biological systems involves its interaction with cellular membranes and enzymes. The ester bond can be hydrolyzed by esterases, releasing benzyl alcohol and oct-2-enoic acid, which can then exert their effects on cellular processes. The molecular targets and pathways involved include interactions with lipid membranes and modulation of enzyme activity .
Comparison with Similar Compounds
Similar Compounds
Benzyl benzoate: Similar structure but with a benzoic acid moiety instead of oct-2-enoic acid.
Benzyl but-2-enoate: Similar ester but with a shorter carbon chain.
Octyl benzoate: Similar ester but with an octyl group instead of a benzyl group.
Uniqueness
Benzyl oct-2-enoate is unique due to its specific combination of a benzyl group and an oct-2-enoic acid moiety, which imparts distinct chemical and physical properties. Its longer carbon chain compared to benzyl but-2-enoate provides different solubility and reactivity characteristics, making it suitable for specific applications in the fragrance and chemical industries .
Properties
CAS No. |
176247-34-0 |
---|---|
Molecular Formula |
C15H20O2 |
Molecular Weight |
232.32 g/mol |
IUPAC Name |
benzyl oct-2-enoate |
InChI |
InChI=1S/C15H20O2/c1-2-3-4-5-9-12-15(16)17-13-14-10-7-6-8-11-14/h6-12H,2-5,13H2,1H3 |
InChI Key |
WXAPWJLMMWKQFX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.